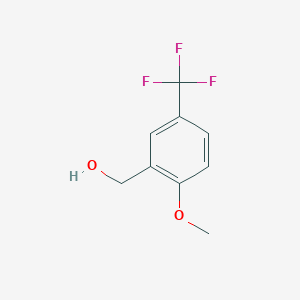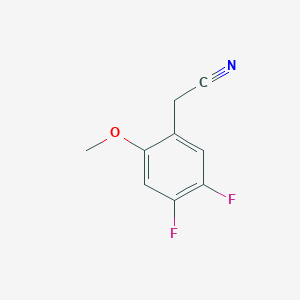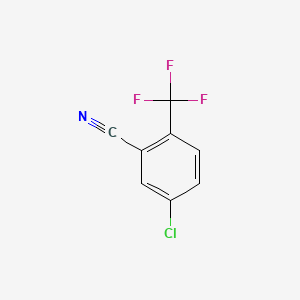
2-ブロモ-4-(ピロリジン-1-イル)ベンズアルデヒド
概要
説明
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a bromine atom and a pyrrolidine ring attached to a benzaldehyde core
科学的研究の応用
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde has diverse applications in scientific research, including:
作用機序
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The physicochemical properties of the compound, such as its density (15±01 g/cm3), boiling point (3854±320 °C at 760 mmHg), and molecular weight (254123), may influence its pharmacokinetic properties .
生化学分析
Biochemical Properties
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including oxidoreductases and transferases, which facilitate its incorporation into biochemical pathways. The bromine atom in 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can participate in halogen bonding, enhancing its binding affinity to specific protein targets. Additionally, the pyrrolidine ring contributes to the compound’s ability to form stable complexes with biomolecules, influencing the overall biochemical properties of the compound .
Cellular Effects
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde has been observed to exert various effects on different cell types and cellular processes. In particular, this compound can modulate cell signaling pathways by interacting with key signaling proteins, leading to alterations in gene expression and cellular metabolism. Studies have shown that 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can influence the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde involves its binding interactions with specific biomolecules. The bromine atom in the compound can form halogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein surfaces, further stabilizing the compound-protein complex. These interactions result in changes in enzyme activity and gene expression, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can maintain its biochemical activity, leading to sustained effects on cellular functions. Prolonged exposure to the compound may result in gradual changes in cellular responses, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde in animal models vary with different dosages. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity. At higher doses, 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can induce adverse effects, including cellular stress and toxicity. Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing detrimental effects on the organism .
Metabolic Pathways
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450s and transferases. These interactions facilitate the compound’s incorporation into metabolic processes, influencing metabolic flux and metabolite levels. The bromine atom and pyrrolidine ring play crucial roles in determining the compound’s metabolic fate, affecting its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The bromine atom and pyrrolidine ring contribute to the compound’s ability to interact with transport proteins, influencing its localization and distribution within the cell .
Subcellular Localization
2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde exhibits distinct subcellular localization patterns, with a preference for specific organelles and compartments. The compound can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns influence the compound’s activity and function, determining its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 4-bromo-benzaldehyde with pyrrolidine under specific conditions. One common method includes:
Reflux Reaction: 4-bromo-benzaldehyde is reacted with pyrrolidine in the presence of a suitable solvent such as ethanol or methanol.
Catalysts and Reagents: Catalysts such as triethylamine or sodium sulfate may be used to enhance the reaction efficiency.
Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions: 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: The primary product is 2-Bromo-4-(pyrrolidin-1-yl)benzoic acid.
Reduction Products: The primary product is 2-Bromo-4-(pyrrolidin-1-yl)benzyl alcohol.
類似化合物との比較
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of an aldehyde.
2-Bromo-4-(morpholin-4-yl)benzaldehyde: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness: 2-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the combination of the bromine atom and the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
2-bromo-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJRLVFRNNYMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















